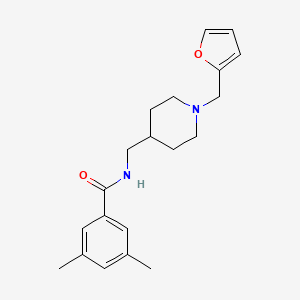

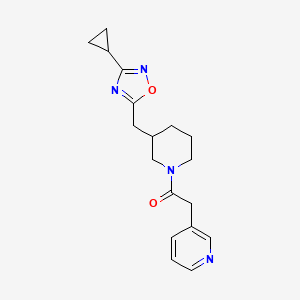

![molecular formula C20H25N5O3S B2487111 ethyl 2-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-amido)-4-methyl-1,3-thiazole-5-carboxylate CAS No. 2097914-52-6](/img/structure/B2487111.png)

ethyl 2-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-amido)-4-methyl-1,3-thiazole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves reactions of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives in EtOH/TEA solution at room temperature. This process yields various derivatives, including ethyl iminothiazolopyridine-4-carboxylate, upon reaction under specific conditions. This methodology provides a framework for the synthesis of complex molecules, highlighting the adaptability and utility of these reactions in creating compounds with varying functionalities (Mohamed, 2021).

Molecular Structure Analysis

The molecular structure of related compounds showcases interesting behaviors in NMR spectra, indicating the presence of conformational changes within the molecule. This suggests the cyclopentenone moiety undergoes structural shifts, impacting the overall molecular configuration (Abe et al., 2010).

Chemical Reactions and Properties

Transformations of ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate into derivatives with aromatic amines or monosubstituted hydrazines produce compounds with varying substituents, demonstrating the compound's reactivity and potential for derivatization to obtain molecules with desired chemical properties (Albreht et al., 2009).

Scientific Research Applications

Synthesis Techniques

The compound's synthesis involves complex chemical reactions that lead to various derivatives with significant biological activities. For instance, a study highlighted the synthesis of Spiro[2-cyclopentene-1,3’-imidazo[1,2-a]pyridine] derivatives, showcasing the methodological advancement in generating compounds with potential for further biological evaluation (T. Abe, A. Kakehi, H. Suga, Y. Okumura, Kennosuke Itoh, 2010). These methodologies are crucial for developing novel compounds with enhanced biological or pharmacological properties.

Biological Activities

Research has demonstrated the compound's derivatives exhibiting antimicrobial and antituberculosis activity. For example, thiazole-aminopiperidine hybrid analogues have been designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors, showing promise in combating tuberculosis (V. U. Jeankumar et al., 2013). This study underscores the compound's potential in contributing to new treatments for infectious diseases.

Chemical Properties and Reactivity

The compound's chemical properties and reactivity have been extensively explored, leading to the development of derivatives with potential therapeutic applications. For example, microwave-assisted synthesis techniques have been employed to create hybrid molecules containing penicillanic acid or cephalosporanic acid moieties, investigating their biological activities (Serap Başoğlu et al., 2013). These studies not only contribute to the understanding of the compound's chemical behavior but also open avenues for its application in developing antimicrobial agents.

Novel Derivatives and Their Potential

The exploration of novel derivatives, such as N-(pyrimidin-4-yl)thiazol-2-amine derivatives, has indicated their dual-action hypoglycemic agents that activate GK and PPARγ, showcasing the compound's versatility in addressing diverse health conditions (Huihui Song et al., 2011). This illustrates the broad spectrum of scientific research applications where the compound and its derivatives could play a crucial role.

properties

IUPAC Name |

ethyl 2-[[1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperidine-4-carbonyl]amino]-4-methyl-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O3S/c1-3-28-19(27)17-12(2)21-20(29-17)22-18(26)13-7-9-25(10-8-13)16-11-14-5-4-6-15(14)23-24-16/h11,13H,3-10H2,1-2H3,(H,21,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOQCUWTUPLSXAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)C2CCN(CC2)C3=NN=C4CCCC4=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

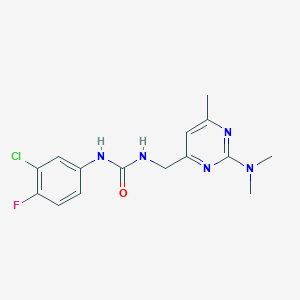

![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2-(4-ethoxyphenyl)ethanone](/img/structure/B2487036.png)

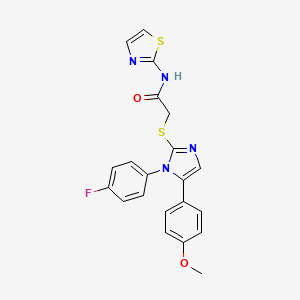

![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2487041.png)

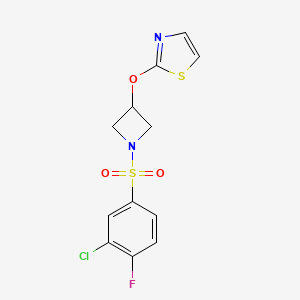

![4-[[2-(5-Propan-2-yltetrazol-1-yl)acetyl]amino]benzenesulfonyl fluoride](/img/structure/B2487043.png)

![3-Chloro-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B2487045.png)

![5-(1,3-benzodioxol-5-yl)-3-[1-(3-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2487046.png)

![ethyl N-[[3-(trifluoromethyl)phenyl]carbamothioyl]carbamate](/img/structure/B2487051.png)